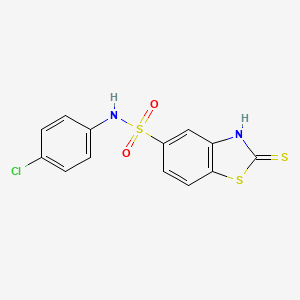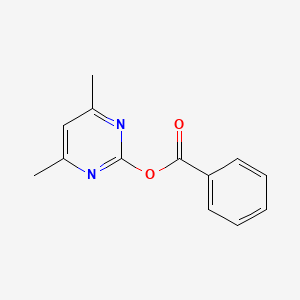
(4,6-dimethylpyrimidin-2-yl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dimethylpyrimidin-2-yl) benzoate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring. These compounds are known for their wide range of biological activities and are key molecules in various biological systems, including DNA and RNA .
Méthodes De Préparation
The synthesis of (4,6-dimethylpyrimidin-2-yl) benzoate typically involves the condensation of β-dicarbonyl and amine compounds. One common method involves the reaction of (S)-N-α-benzoyl-L-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the compound in moderate yield (70%) and involves purification through techniques such as UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
(4,6-Dimethylpyrimidin-2-yl) benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
(4,6-Dimethylpyrimidin-2-yl) benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: It plays a role in the study of DNA and RNA structures and functions.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4,6-dimethylpyrimidin-2-yl) benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of DNA or RNA. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
(4,6-Dimethylpyrimidin-2-yl) benzoate can be compared with other pyrimidine derivatives, such as:
2-Amino-4,6-dimethylpyrimidine: Known for its use in the synthesis of various bioactive compounds.
4,6-Dimethylpyrimidin-2-yl)-4-(quinazoline-4-yl)amino]benzene-1-sulfonamide: Used as a corrosion inhibitor for mild steel in hydrochloric acid.
8-(4,6-Dimethylpyrimidin-2-yl)-2,4-dimethylimidazo[1,5-a]pyrimidine: Studied for its potential to cause single-strand breaks in DNA. The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits.
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
(4,6-dimethylpyrimidin-2-yl) benzoate |
InChI |
InChI=1S/C13H12N2O2/c1-9-8-10(2)15-13(14-9)17-12(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
KVPQGLCJLRRVQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)OC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


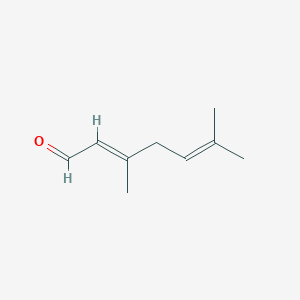
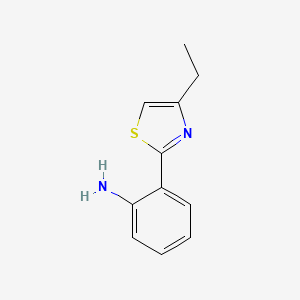


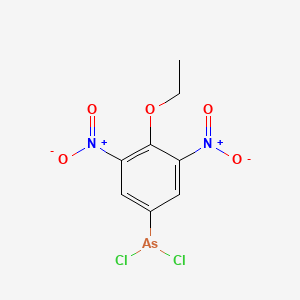
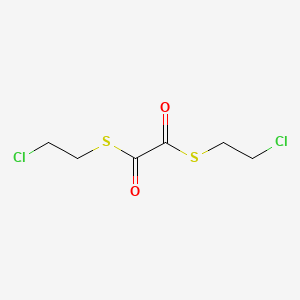
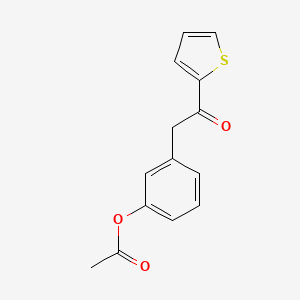
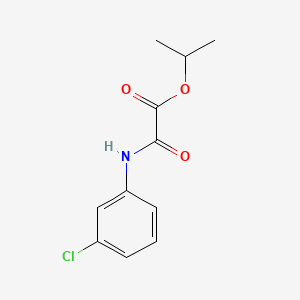
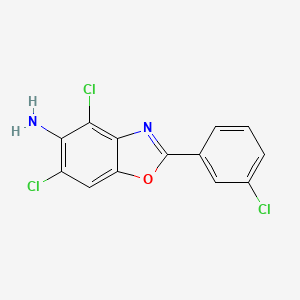
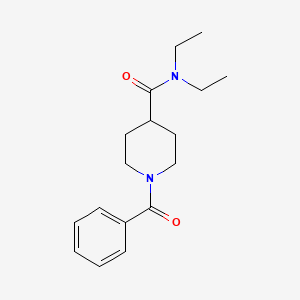

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)

